molecular formula C13H16N2O B13218861 3-Cyclopropyl-6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane

3-Cyclopropyl-6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane

Cat. No.: B13218861
M. Wt: 216.28 g/mol
InChI Key: HJTSPFOZHJHAQA-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound features a bicyclo[4.1.0]heptane core with a 7-oxa (oxygen) and 3-aza (nitrogen) bridge. Substituents include a cyclopropyl group at position 3 and a pyridin-2-yl group at position 6 .

  • Molecular Formula: C₁₃H₁₆N₂O
  • Molecular Weight: 216.28 g/mol
  • CAS No.: 2059936-60-4
  • Storage: Requires dry, cool conditions in a sealed container .

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

3-cyclopropyl-6-pyridin-2-yl-7-oxa-3-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C13H16N2O/c1-2-7-14-11(3-1)13-6-8-15(10-4-5-10)9-12(13)16-13/h1-3,7,10,12H,4-6,8-9H2

InChI Key

HJTSPFOZHJHAQA-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC3(C(C2)O3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. For example, the cyclopropyl group can be introduced through a cyclopropanation reaction, while the pyridin-2-yl group can be added via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

3-Cyclopropyl-6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a drug candidate. Its ability to bind to specific proteins or enzymes can be exploited in drug design.

    Medicine: The compound’s potential therapeutic properties are investigated for the treatment of various diseases. Its unique structure may offer advantages in terms of selectivity and potency.

    Industry: The compound is used in the development of new materials with specific properties, such as improved strength or conductivity.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active site of these targets, modulating their activity. This can result in the inhibition or activation of specific biochemical pathways, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Structural Analogs of 7-Oxa-3-azabicyclo[4.1.0]heptane

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents (Position 3 and 6) Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
3-Cyclopropyl-6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane (Target) 3-Cyclopropyl, 6-Pyridinyl C₁₃H₁₆N₂O 216.28 Pyridinyl group enhances aromaticity; cyclopropyl introduces steric strain .
3-Cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane 3-Cyclopropyl, 6-Methyl-pyrazol C₁₃H₁₆N₄O 244.30 Pyrazole substituent may increase polarity; requires strict safety protocols .
3-Benzyl-7-oxa-3-azabicyclo[4.1.0]heptane 3-Benzyl C₁₂H₁₃NO 187.24 Benzyl group adds lipophilicity; synthesized via known methods .
7-Oxa-3-azabicyclo[4.1.0]heptane-6-carboxylic acid 6-Carboxylic acid C₇H₉NO₃ 155.15 Carboxylic acid enhances solubility; used as a precursor in drug synthesis .
Tert-butyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate 3-tert-Butoxycarbonyl, 6-Pyridinyl C₁₇H₂₂N₂O₃ 302.37 tert-Butyl ester improves stability; discontinued commercially .

Key Differences and Implications

Substituent Effects: Pyridinyl vs. Cyclopropyl vs. Benzyl: The cyclopropyl group introduces steric strain and conformational rigidity, whereas benzyl substituents increase lipophilicity, affecting membrane permeability .

Physicochemical Properties: The carboxylic acid analog (C₇H₉NO₃) has significantly higher polarity and water solubility due to its ionizable group, contrasting with the neutral pyridinyl and cyclopropyl groups in the target compound . Molecular weight variations (e.g., 216.28 vs. 302.37 for the tert-butyl ester) influence pharmacokinetic properties like bioavailability .

Synthesis and Stability :

  • Analogs with benzyl or tert-butyl groups are synthesized via established routes involving carbanion reactions or esterification .
  • The target compound’s cyclopropyl-pyridinyl combination may require specialized conditions to manage steric hindrance during synthesis .

Safety and Handling :

  • The methyl-pyrazol analog mandates stringent safety measures (e.g., ventilation, PPE) due to unspecified hazards, while the target compound’s safety data remain undocumented .

Biological Activity

3-Cyclopropyl-6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of 3-Cyclopropyl-6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane can be represented as follows:

C13H14N2O\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}

This compound features a unique bicyclic framework that integrates a cyclopropyl group and a pyridine moiety, which are often associated with diverse pharmacological properties.

Research indicates that compounds with similar structural motifs often act through various mechanisms, including:

  • Inhibition of Protein Kinases : Many bicyclic compounds have been shown to inhibit specific protein kinases involved in cancer progression, such as PKC (Protein Kinase C) and BCL6 (B-cell lymphoma 6) .
  • Cell Cycle Arrest : Preliminary studies suggest that 3-Cyclopropyl-6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane may induce cell cycle arrest in cancer cell lines, particularly in the G0/G1 phase, leading to reduced proliferation .

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
K562 (Leukemia)10Induces cell cycle arrest in G0/G1 phase
HeLa (Cervical Carcinoma)15Disruption of actin cytoskeleton
MCF-7 (Breast Cancer)20Inhibition of proliferation

These results indicate that the compound exhibits significant cytotoxic effects across multiple cancer types, suggesting broad therapeutic potential.

Case Study 1: In Vitro Analysis on K562 Cells

In a study evaluating the effects of various derivatives on K562 cells, it was found that treatment with 3-Cyclopropyl-6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane resulted in a marked increase in cells arrested at the G0/G1 phase from 40.5% (control) to approximately 73.5% after 24 hours at a concentration of 10 µg/mL . This suggests potential for further development as an anticancer agent.

Case Study 2: Impact on Actin Cytoskeleton

Further investigations using confocal microscopy demonstrated that treatment with this compound led to significant changes in the actin cytoskeleton of HeLa cells, reducing the number of filopodia-like protrusions from 93% in control cells to 64% after treatment . This alteration in cell morphology indicates a reduction in motility and invasiveness, key factors in cancer metastasis.

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